what is NDSB-211 and its chemical properties
what is NDSB-211 and its chemical properties
An In-depth Technical Guide on the Non-Detergent Sulfobetaine, NDSB-211, for Researchers, Scientists, and Drug Development Professionals.
Introduction
NDSB-211, or 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail, a structure that prevents them from forming micelles, distinguishing them from traditional detergents.[1][2] This unique characteristic allows NDSB-211 to solubilize and stabilize proteins without causing denaturation, making it an invaluable tool in various biochemical applications.[1][3] It is particularly effective in preventing protein aggregation and facilitating the refolding of denatured proteins, thereby enhancing the yield of functional proteins from inclusion bodies.[1] Furthermore, NDSB-211 has been successfully employed as an additive in protein crystallization, where it can improve crystal quality and even facilitate the growth of novel crystal forms.[4][5]
Chemical and Physical Properties
NDSB-211 is a white, solid compound that is highly soluble in water.[4][6] Its zwitterionic nature is maintained over a broad pH range, which, combined with its high solubility, allows for its use at high concentrations (typically 0.5-1.0 M) in buffered solutions without significantly altering the pH.[1][4] Unlike detergents, NDSB-211 can be easily removed from protein solutions by dialysis due to its inability to form micelles.[1][3]
Key Chemical Identifiers and Properties of NDSB-211
| Property | Value | Reference |
| CAS Number | 38880-58-9 | [6] |
| Molecular Formula | C₇H₁₇NO₄S | [6] |
| Molecular Weight | 211.28 g/mol | [6] |
| Synonyms | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt | [6] |
| Appearance | White solid | [6] |
| Purity | ≥98% (TLC) | [6] |
Solubility Data for NDSB-211
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [7] |
| Water | 50 mg/mL | [6] |
| Water | ≥ 10% (at 20°C) | [3] |
| Water | > 2.0 M | [1][4] |
| Methanol | 5 mg/mL (clear, colorless) | [6] |
Mechanism of Action
The primary mechanism by which NDSB-211 facilitates protein folding and prevents aggregation is through its interaction with folding intermediates. The short hydrophobic group of NDSB-211 is thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating with one another.[4] This transient interaction stabilizes the protein in a state that is more amenable to proper folding. Some studies suggest that non-detergent sulfobetaines can act as "pharmacological chaperones," binding to shallow hydrophobic pockets on the protein surface and stabilizing the folded conformation.[8]
Caption: Hypothetical mechanism of NDSB-211 in protein folding.
Experimental Protocols
General Workflow for Protein Extraction and Solubilization using NDSB-211
The following diagram outlines a general workflow for extracting and solubilizing proteins, particularly from inclusion bodies, with the aid of NDSB-211.
Caption: General workflow for protein extraction and refolding.
Detailed Protocol for Protein Refolding by Dialysis
This protocol provides a step-by-step guide for refolding a denatured protein using NDSB-211, adapted from general protein refolding methodologies.
Materials:
-
Purified, denatured protein in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM EDTA, 0.5 M NDSB-211, and a redox system (e.g., 1 mM GSH, 0.1 mM GSSG).
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Stir plate and stir bar.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare the Dialysis Setup: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions.
-
Load the Sample: Load the denatured protein solution into the dialysis tubing and securely close both ends.
-
First Dialysis Step: Place the dialysis bag into a large volume (at least 100-fold the sample volume) of refolding buffer containing a low concentration of the denaturant (e.g., 2 M Guanidine-HCl or 4 M Urea) and NDSB-211. Stir gently at 4°C for 4-6 hours.
-
Subsequent Dialysis Steps: Transfer the dialysis bag to fresh refolding buffer with a progressively lower concentration of denaturant and containing NDSB-211. Repeat this step 2-3 times, with the final dialysis step being in refolding buffer with no denaturant. Each dialysis step should be for at least 4-6 hours or overnight.
-
Final Dialysis: Perform a final dialysis step against a buffer suitable for downstream applications, without NDSB-211 if desired.
-
Protein Recovery and Analysis: Recover the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein. Analyze the protein for proper folding and activity.
Protocol for Protein Crystallization with NDSB-211 as an Additive
The following protocol outlines the use of NDSB-211 as an additive in protein crystallization experiments, based on the vapor diffusion method.
Materials:
-
Purified, concentrated protein solution.
-
Crystallization screen solutions.
-
NDSB-211 stock solution (e.g., 2 M in water).
-
Crystallization plates (e.g., sitting drop or hanging drop).
-
Pipettes and tips.
Procedure:
-
Prepare the Protein-NDSB Mixture: Just before setting up the crystallization trials, add NDSB-211 to the protein solution to a final concentration of 0.1 M to 0.5 M. It is crucial to add the NDSB-211 before the precipitant.[4]
-
Set up the Crystallization Plate:
-
Reservoir: Pipette the crystallization screen solution into the reservoir of the crystallization plate.
-
Drop: In the drop well, mix a small volume of the protein-NDSB-211 solution with an equal volume of the reservoir solution.
-
-
Seal and Incubate: Seal the plate and incubate at a constant temperature.
-
Monitor Crystal Growth: Regularly monitor the drops for crystal formation. If precipitation occurs instead of crystals, the concentration of the precipitant may need to be gradually increased, as NDSB-211 is a solubilizing agent.[1][4]
Applications of NDSB-211 in Research and Development
| Application | Description | References |
| Protein Extraction | Increases the yield of membrane, nuclear, and cytoskeletal-associated proteins. | [2] |
| Protein Solubilization | Solubilizes proteins without denaturation, particularly those expressed as inclusion bodies. | [1][3] |
| Protein Refolding | Prevents aggregation and facilitates the renaturation of chemically and thermally denatured proteins. | [1] |
| Protein Crystallization | Acts as an additive to improve crystal quality, increase crystal size, and enable the formation of new crystal forms. | [4][5] |
| Electrophoresis | Can be used in isoelectric focusing (IEF) to reduce protein precipitation. | [2] |
| Drug Development | Can be used as an excipient to improve the solubility and stability of drug compounds. | [2] |
Conclusion
NDSB-211 is a versatile and effective tool for researchers working with proteins. Its non-denaturing, zwitterionic nature, coupled with its ability to prevent aggregation and promote proper folding, makes it an excellent choice for a wide range of applications, from initial protein extraction to the final stages of structural determination through crystallization. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of NDSB-211 in the laboratory.
References
- 1. interchim.fr [interchim.fr]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Anatrace.com [anatrace.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. NDSB-211, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]
- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
